
Sphingosylphosphorylcholine
説明
Synthesis Analysis
SPC synthesis involves complex biochemical pathways, with one study describing the synthesis of a photoactivatable SPC analogue for research purposes. This advancement provides a tool for identifying the G protein-coupled receptors that interact with SPC, shedding light on its molecular targets and signaling pathways (Lu & Bittman, 2005).
Molecular Structure Analysis
The molecular structure of SPC enables it to interact with specific GPCRs, influencing various signaling cascades. Studies have identified GPR4 as not only a high-affinity receptor for SPC but also for lysophosphatidylcholine (LPC), although with lower affinity. These interactions trigger increases in intracellular calcium concentration and activate several cellular responses, including ERK mitogen-activated protein kinase activation and DNA synthesis, highlighting the specificity and complexity of SPC's molecular interactions (Zhu et al., 2001).
Chemical Reactions and Properties
SPC's chemical properties enable it to act as a bioactive molecule in various signaling pathways. For instance, it induces endothelial cell migration and morphogenesis by downregulating Edg1, a receptor involved in chemotaxis, and promoting the differentiation of endothelial cells into capillary-like structures. These actions underscore SPC's role in angiogenesis and its potential as a modulator of this process in neural tissue after trauma or neoplastic growth (Boguslawski et al., 2000).
Physical Properties Analysis
The physical properties of SPC, such as its amphiphilic nature, contribute to its biological activity. It is a component of high-density lipoproteins (HDL) and exhibits various effects on cell type-specific functions in major tissues. The multifunctional role of SPC is regulated by different intracellular signaling cascades, highlighting its complex interaction with cellular mechanisms (Nixon et al., 2008).
Chemical Properties Analysis
The chemical properties of SPC facilitate its interaction with cellular receptors and the activation of downstream signaling pathways. It has been shown to induce the activation of mitogen-activated protein kinase (MAPK) in cells, requiring protein kinase C and a pertussis toxin-sensitive G protein. This activation leads to various cellular responses, including mitogenesis, highlighting the significance of SPC's chemical interactions in modulating cell behavior (Seufferlein & Rozengurt, 1995).
科学的研究の応用
1. Vascular Smooth Muscle Cells Contraction
- Summary of Application : SPC is a causative factor of abnormal vascular contraction, which can occur in blood vessels throughout the body . In particular, contractions in the brain or heart can cause a variety of lethal diseases, such as cerebral infarction, angina pectoris, and myocardial infarction .
- Methods of Application : The study focused on microdomains and evaluated their markers flotillin-1 and caveolin-1 and the localization of SPC to investigate their action point . After SPC had been affected on the plasma membrane, cells took up SPC via endocytosis .
2. Myocardial Ischemia–Reperfusion Injury
- Summary of Application : SPC, an intermediate metabolite of sphingolipids, mediates protection against myocardial infarction (MI) . The present study highlights the potential therapeutic effects of SPC-rich exosomes secreted by VECs on alleviating I/R-induced apoptosis in cardiomyocytes .
- Methods of Application : The present study utilized a mice model of ischemia/reperfusion (I/R) to demonstrate that the administration of exosomes via tail vein injection significantly diminished the severity of I/R-induced cardiac damage and prevented apoptosis of cardiomyocytes .
- Results or Outcomes : SPC counteracted myocardial I/R injury by activating the Parkin and nuclear receptor subfamily group A member 2/optineurin (NR4A2/OPTN) pathways, in turn resulting in increased levels of mitophagy within I/R-affected myocardium .
3. Atopic Dermatitis
- Summary of Application : SPC has been found to be involved in the pathogenesis of atopic dermatitis . Atopic dermatitis is a chronic inflammatory skin disease characterized by itchy, red, and swollen skin .
- Methods of Application : The study focused on the expression of enzymes involved in the metabolism of SPC in lesions from patients with atopic dermatitis .
- Results or Outcomes : The results showed that the expression of these enzymes is increased in lesions in patients with atopic dermatitis .
4. Cancer Research
- Summary of Application : SPC has been studied in relation to its effects on cancer cells . It’s found in some diseases and has been studied in cardiovascular, neurological, and inflammatory phenomena .
- Methods of Application : The study focused on the effects of SPC on cancer cells .
- Results or Outcomes : The results showed that SPC has significant effects on cancer cells , but more research is needed to fully understand these effects and their potential therapeutic applications .
5. Neurological Phenomena
- Summary of Application : SPC has been found to be involved in various neurological phenomena . The specific details of these phenomena and how SPC influences them are still under investigation .
- Methods of Application : The study focused on the effects of SPC on various neurological phenomena .
- Results or Outcomes : The results showed that SPC has significant effects on various neurological phenomena , but more research is needed to fully understand these effects and their potential therapeutic applications .
6. Inflammatory Phenomena
- Summary of Application : SPC has been found to be involved in various inflammatory phenomena . The specific details of these phenomena and how SPC influences them are still under investigation .
- Methods of Application : The study focused on the effects of SPC on various inflammatory phenomena .
- Results or Outcomes : The results showed that SPC has significant effects on various inflammatory phenomena , but more research is needed to fully understand these effects and their potential therapeutic applications .
将来の方向性
SPC has been studied in cardiovascular, neurological, and inflammatory phenomena . In particular, studies on cancer have been conducted mainly in terms of effects on cancer cells, and relatively little consideration has been given to aspects of the tumor microenvironment . Future research directions include trends in the development of modulators that regulate SPC action .
特性
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSPVFPBBFMBE-HXSWCURESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sphingosylphosphorylcholine | |
CAS RN |
1670-26-4 | |
| Record name | Sphingosylphosphorylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)
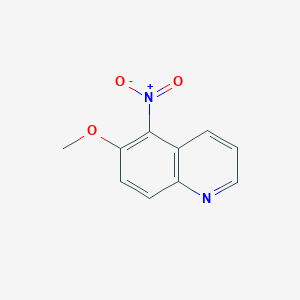
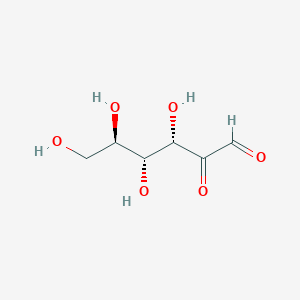
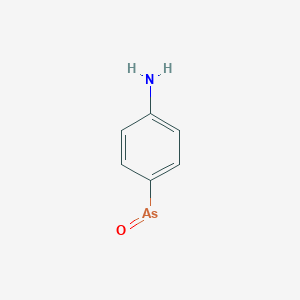
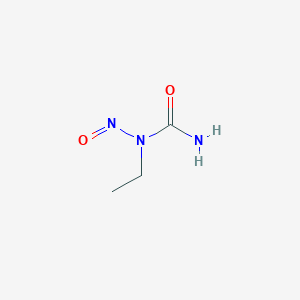
![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)
![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)
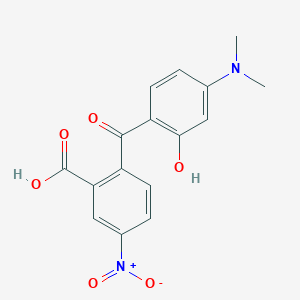
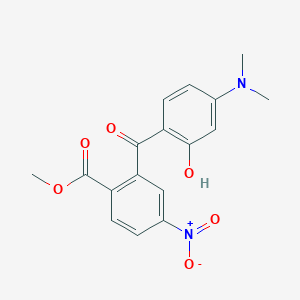
![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)
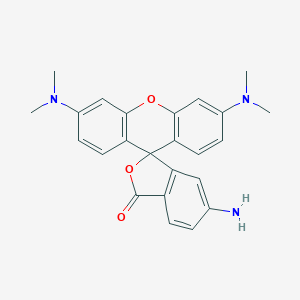
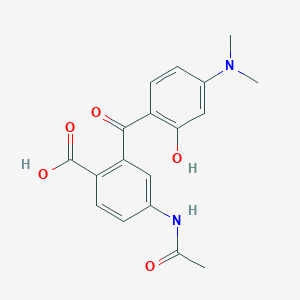
![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)